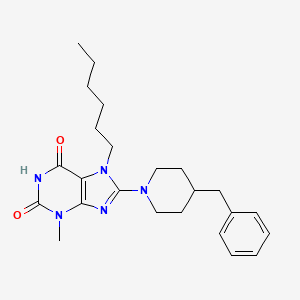

8-(4-苄基哌啶-1-基)-7-己基-3-甲基嘌呤-2,6-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

A classical method for the synthesis of piperidones is the Petrenko-Kritschenko piperidone synthesis; which involves combining an alkyl-1,3-acetonedicarboxylate with benzaldehyde and an amine .Molecular Structure Analysis

The crystal structures and Hirshfeld surface analyses of three Schiff bases, namely (E)-N′-[4-(piperidin-1-yl)benzylidene]benzenesulfonohydrazide, C18H21N3O2S, (I), and its 4-methyl- and 4-chloro-derivatives, namely, (E)-4-methyl-N′-[4-(piperidin-1-yl)benzylidene]benzenesulfonohydrazide, C19H23N3O2S, (II), and (E)-4-chloro-N′-[4-(piperidin-1-yl)benzylidene]benzenesulfonohydrazide, C18H20ClN3O2S, (III), derived from arylsulfonohydrazides and 4-(piperidin-4-yl)benzaldehyde have been analysed to investigate the effect of substituents on the structural parameters .Chemical Reactions Analysis

Piperidones possess antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, antiviral, etc. activities . The compounds bearing piperidone skeleton that mimic the naturally occurring alkaloids and steroids have been synthesized in order to study their biological activity .科学研究应用

镇痛和抗炎应用

研究表明,嘌呤-2,6-二酮的衍生物表现出显着的镇痛和抗炎特性。例如,一项关于具有末端羧基、酯或酰胺部分的新型8-甲氧基-1,3-二甲基-2,6-二氧基嘌呤-7-基衍生物的研究证明了在体内模型中显着的镇痛活性。一些化合物的镇痛作用强于参考药物乙酰水杨酸,并抑制磷酸二酯酶活性,表明其作为新的镇痛和抗炎剂的潜力(Zygmunt等人,2015)。

抗癌应用

已经评估了与感兴趣的结构相关的化合物的作为抗癌剂的潜力。例如,3-烷基取代的3-(4-氨基苯基)哌啶-2,6-二酮显示出对人胎盘芳香化酶的强抑制作用,表明对激素依赖性乳腺癌的有效性(Hartmann和Batzl,1986)。

嘌呤类似物的合成

关于作为嘌呤类似物前体的4-和5-二取代1-苄基咪唑的合成研究揭示了创建在药物化学中具有潜在应用的化合物的的方法。这些过程涉及可能与合成所讨论化合物的衍生物以用于各种研究应用相关的反应(Alves等人,1994)。

尿酸衍生物合成方法

通过逐步N-烷基化获得四取代尿酸的一般程序,导致具有潜在药理应用的化合物,突出了嘌呤衍生物在药物开发中的多功能性(Maruyama等人,2000)。

有机合成中的催化应用

一项关于在咖啡因作为催化剂存在下合成的功能化苯并[a]吡喃并[2,3-c]菲嗪衍生物的研究证明了嘌呤衍生物在促进有机反应中的潜力。这项研究表明,类似的化合物可以用作有机合成中的催化剂或试剂,提高反应效率(Abadi等人,2016)。

作用机制

Target of Action

It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . For instance, some piperidine derivatives have been found to be potent inhibitors of carbonic anhydrase (CA) II, IX, and XII . CAs are metalloenzymes localized in the cytosol, mitochondria, membranes, and secreted substances of living organisms .

Mode of Action

For example, some piperidine derivatives have been found to act as sigma receptor 1 (S1R) agonists . They have high affinity towards S1R, which is comparable to the reference compound haloperidol .

Biochemical Pathways

For instance, some piperidine derivatives have been found to prevent β-sheet aggregation and fibril formation, which are key processes in the development of Alzheimer’s disease .

Result of Action

Some piperidine derivatives have been found to have cytotoxic potential against two leukemia cell lines .

未来方向

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the field of piperidine derivatives is a promising area for future research.

属性

IUPAC Name |

8-(4-benzylpiperidin-1-yl)-7-hexyl-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N5O2/c1-3-4-5-9-14-29-20-21(27(2)24(31)26-22(20)30)25-23(29)28-15-12-19(13-16-28)17-18-10-7-6-8-11-18/h6-8,10-11,19H,3-5,9,12-17H2,1-2H3,(H,26,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMIYPFGKHUCSMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=C(N=C1N3CCC(CC3)CC4=CC=CC=C4)N(C(=O)NC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2365573.png)

![(5E)-3-ethyl-5-[(3-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2365574.png)

![2-[(5-Chloro-2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2365575.png)

![2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2365577.png)

![1-[3-(Trifluoromethyl)pyrazol-1-yl]propan-2-ol](/img/structure/B2365582.png)

![3,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-sulfonamide](/img/structure/B2365585.png)

![N-cyclopentyl-1-((2,5-dimethylbenzyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2365589.png)

![(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2365590.png)